molecular formula C22H21N3OS B2735060 4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893991-24-7

4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No.: B2735060
CAS No.: 893991-24-7
M. Wt: 375.49
InChI Key: YMOQIEUBNOIBRU-UHFFFAOYSA-N
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Description

The compound “4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is a complex organic molecule. It contains an imidazo[2,1-b]thiazole ring, which is a fused ring system containing nitrogen and sulfur . This structure is often found in various bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazo[2,1-b]thiazole ring attached to a phenyl ring via an amide linkage. The phenyl ring carries a tert-butyl group at the 4-position .

Scientific Research Applications

  • Chemosensors for Detection of Ions : A study by Emandi et al. (2018) reported the use of imidazole derivatives, including compounds similar to 4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, as reversible luminescent sensors for the detection of cyanide and mercury ions. These compounds demonstrated exclusive sensing towards CN- ions, resulting in the quenching of fluorescence and a decreased singlet state life time (Emandi, Flanagan, & Senge, 2018).

  • Building Blocks in Synthetic Chemistry : Jasch et al. (2012) discussed the use of tert-butyl phenylazocarboxylates, related to the compound of interest, as versatile building blocks in synthetic organic chemistry. These compounds were used in nucleophilic substitutions and radical reactions, leading to a range of modifications on the benzene ring (Jasch, Höfling, & Heinrich, 2012).

  • Potential Antipsychotic Agents : In the field of medicinal chemistry, a study by Thurkauf et al. (1995) explored a series of 2-phenyl-4-(aminomethyl)imidazoles as potential antipsychotic agents, analyzing their binding affinity to dopamine D2 receptors. This research is relevant due to the structural similarities with this compound (Thurkauf, Hutchison, Peterson, Cornfield, Meade, Huston, Harris, Ross, Gerber, & Ramabhadran, 1995).

  • Synthesis and Investigation of Derivatives : A 2021 study by Skuodis et al. described the synthesis and investigation of a phenanthroimidazole-based derivative, including thermal, electrochemical, and photophysical measurements. This study adds to the understanding of the chemical properties and potential applications of such compounds (Skuodis, Janeliūnas, Zubrevicius, Zutautas, & Gudeika, 2021).

  • Antimicrobial and Antitumor Activities : Research by El-All et al. (2015) on new benzimidazoles with Aurora A kinase and KSP inhibitory activities highlights their potential as anticancer compounds. These compounds showed significant in vitro antitumor activity against various human cancer cell lines, underlining the importance of imidazole derivatives in the development of new therapeutic agents (Abd El‐All, Magd‐El‐Din, Ragab, Elhefnawi, Abdalla, Galal, & El‐Rashedy, 2015).

Future Directions

Future research could focus on studying the biological activity of this compound, its mechanism of action, and potential applications in medicine or other fields. It would also be interesting to explore its synthesis in more detail and investigate its physical and chemical properties .

Properties

IUPAC Name

4-tert-butyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-22(2,3)17-8-4-16(5-9-17)20(26)23-18-10-6-15(7-11-18)19-14-25-12-13-27-21(25)24-19/h4-14H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOQIEUBNOIBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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